PDHK4 Inhibition vs. AZD7545
A defining differentiator for N-(5-Chloro-4-methylpyridin-2-yl)acetamide is its potent and direct inhibition of Pyruvate Dehydrogenase Kinase 4 (PDHK4). This contrasts sharply with the clinical-stage PDHK inhibitor AZD7545, which fails to inhibit PDHK4 and instead paradoxically stimulates its activity at higher concentrations . This fundamental functional divergence underscores the non-interchangeability of these compounds for PDHK4-targeted research.
| Evidence Dimension | PDHK4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 21 nM [1] |
| Comparator Or Baseline | AZD7545 (CAS 252017-04-2): No inhibition (>10 nM); stimulates activity |
| Quantified Difference | Functional antagonism vs. potent inhibition |
| Conditions | Biochemical kinase assay for PDHK4 (target compound) [1]; standard PDHK inhibition assay (comparator) |
Why This Matters
For researchers investigating the specific role of PDHK4 in metabolic diseases or cancer, this compound is a required tool, whereas AZD7545 is unsuitable.
- [1] BindingDB. BDBM50236530 (CHEMBL3727577). IC50 = 21 nM for PDHK4 in a radiometric biochemical kinase assay. View Source
